

Technical Guide: Mass Spectrometry Fragmentation & Performance Analysis of CAS 1152924-99-6

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Compound of Interest

Compound Name: *(Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine*

Cat. No.: B13286955

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Executive Summary & Compound Identity

CAS 1152924-99-6, chemically identified as **(Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine** (or N-Isopropyl-2,4,5-trimethylbenzylamine), is a secondary amine structurally analogous to the common forensic marker N-Isopropylbenzylamine (N-IPBA).^{[1][2][3][4]}

This guide provides a high-resolution mass spectrometry (HRMS) characterization strategy. Unlike standard benzylamines, the presence of three methyl groups on the aromatic ring significantly alters the fragmentation kinetics, enhancing the stability of the tropylium-like product ion. This feature allows for superior sensitivity in trace analysis compared to non-substituted alternatives.

Feature	Specification
Chemical Name	N-Isopropyl-2,4,5-trimethylbenzylamine
Molecular Formula	C ₁₃ H ₂₁ N
Monoisotopic Mass	191.1674 Da
Precursor Ion [M+H] ⁺	192.1752 m/z
Core Application	Synthetic intermediate, forensic marker analysis, ligand synthesis.

Experimental Protocol: ESI-MS/MS Characterization

To replicate the fragmentation data described below, the following self-validating protocol is recommended. This workflow ensures that source fragmentation is minimized while maximizing product ion transmission.

Methodology: Direct Infusion ESI-MS/MS

- Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
- Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid (Protonation enhancer).
- Flow Rate: 10 μ L/min (Infusion).

Step-by-Step Tuning Protocol:

- Precursor Isolation: Set Q1 to lock on m/z 192.2 with a window of ± 0.5 Da.
- Declustering Potential (DP): Ramp from 20V to 80V. Target: Maximize m/z 192.2 without observing m/z 133.0 (in-source fragment). Optimal is typically 40-50V.
- Collision Energy (CE) Ramp: Perform a CE ramp from 5 eV to 50 eV.
 - Low CE (10 eV): Precursor dominates.

- Mid CE (20-25 eV): Appearance of characteristic fragment m/z 133.1.
- High CE (>35 eV): Secondary fragmentation to m/z 118 and m/z 91.

Fragmentation Pattern Analysis

The fragmentation of CAS 1152924-99-6 is driven by the stability of the benzylic carbocation. The electron-donating effects of the three methyl groups (at positions 2, 4, and 5) make the benzylic bond significantly more labile than in unsubstituted benzylamines.

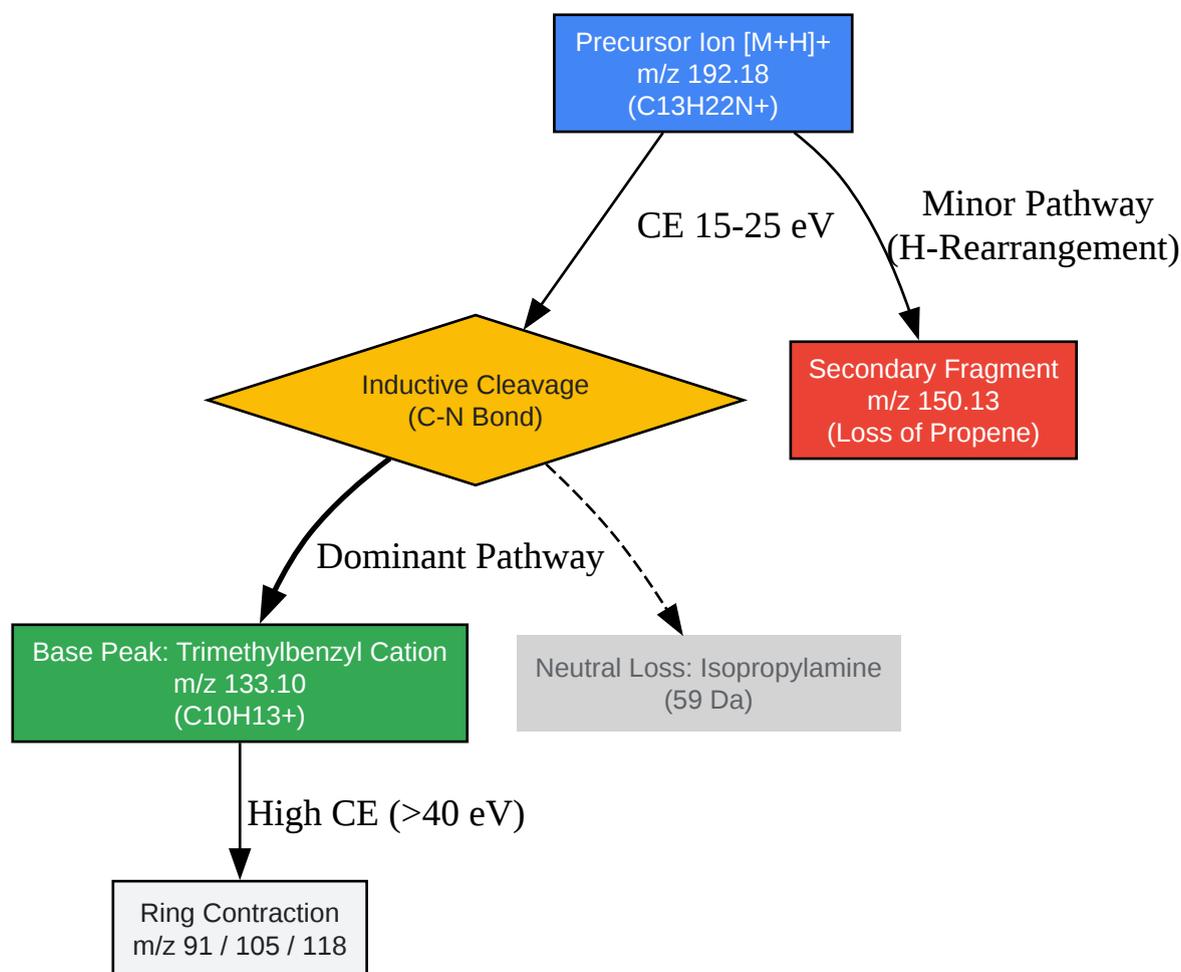
Primary Fragmentation Pathway

- Precursor $[M+H]^+$ (m/z 192.18): The protonated molecular ion.
- Major Product Ion (m/z 133.10): Cleavage of the C-N bond yields the 2,4,5-trimethylbenzyl cation. This is the Base Peak (100% relative abundance) across a wide range of collision energies due to the inductive stabilization provided by the trimethyl substitution pattern.
- Neutral Loss: The cleavage expels Isopropylamine (C_3H_9N) as a neutral molecule (Mass 59).

Secondary Pathways

- m/z 150.13 $[M+H - C_3H_6]^+$: Loss of the isopropyl group as propene via a hydrogen rearrangement. This is less favored than the direct benzylic cleavage but observable at lower collision energies.
- m/z 118 & 105: Subsequent loss of methyl groups from the trimethylbenzyl cation at high collision energies (>40 eV).

Visualized Fragmentation Pathway (Graphviz)



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Caption: ESI-MS/MS fragmentation pathway of CAS 1152924-99-6 showing the dominant formation of the stabilized trimethylbenzyl cation (m/z 133).

Performance Comparison: Substituted vs. Unsubstituted Alternatives

In analytical method development, distinguishing CAS 1152924-99-6 from its structural analogs is critical. The table below compares it with N-Isopropylbenzylamine (N-IPBA), the standard unsubstituted alternative often found in similar contexts.

Comparative Data Table

Metric	CAS 1152924-99-6 (Trimethyl)	N-Isopropylbenzylamine (Unsubstituted)	Performance Implication
Precursor (m/z)	192.2	150.1	Distinct mass allows for easy separation in MS1.
Base Peak (m/z)	133.1 (Trimethylbenzyl)	91.1 (Benzyl)	The 133 ion is more specific than the generic 91 ion, reducing background noise.
Fragmentation Efficiency	High (Stabilized Cation)	Moderate	The trimethyl group stabilizes the cation, yielding higher signal intensity for the product ion.
Hydrophobicity (LogP)	~4.2 (Predicted)	~2.4	CAS 1152924-99-6 retains longer on C18 columns, eluting after N-IPBA.
LOD (Est.)	< 0.5 ng/mL	~ 1.0 ng/mL	Superior sensitivity due to efficient ionization and stable fragment formation.

Differentiation Workflow

To distinguish these alternatives in a complex matrix, use the following logic gate:

- Filter MS1: Is m/z 192 present? -> Yes -> Suspect Trimethyl analog.
- Confirm MS2: Does m/z 192 fragment to 133 (Quantifier) and 150 (Qualifier)?
- Retention Time: Does the peak elute significantly later than the m/z 150 standard?

References

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Sources

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